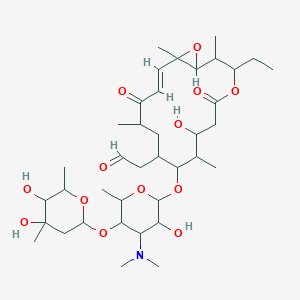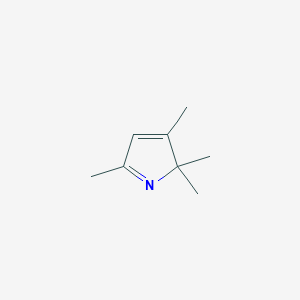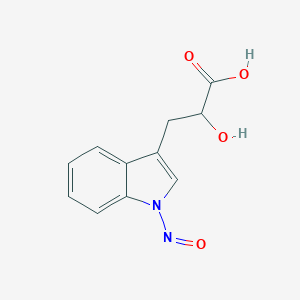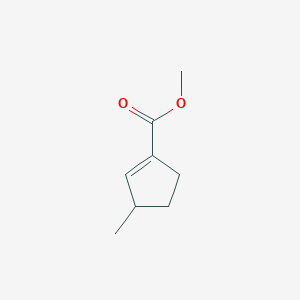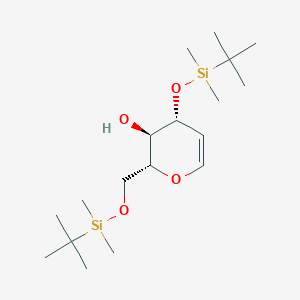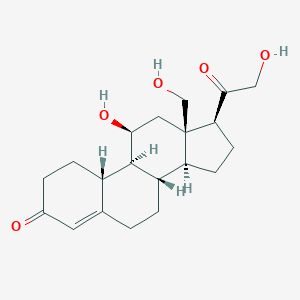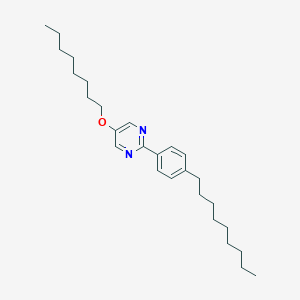
2-(4-Nonylphenyl)-5-(octyloxy)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Nonylphenyl)-5-(octyloxy)pyrimidine, also known as NP-5O, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to have unique properties that make it useful in various fields of research, including biology, chemistry, and pharmacology.
Aplicaciones Científicas De Investigación
2-(4-Nonylphenyl)-5-(octyloxy)pyrimidine has been extensively studied for its potential applications in scientific research. One of the primary applications of this compound is in the field of pharmacology, where it has been found to have potent anti-inflammatory and anti-cancer properties. 2-(4-Nonylphenyl)-5-(octyloxy)pyrimidine has also been used in studies related to the regulation of gene expression, as well as in the development of new drug delivery systems.
Mecanismo De Acción
The mechanism of action of 2-(4-Nonylphenyl)-5-(octyloxy)pyrimidine is not yet fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in inflammation and cancer. Specifically, 2-(4-Nonylphenyl)-5-(octyloxy)pyrimidine has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory prostaglandins. 2-(4-Nonylphenyl)-5-(octyloxy)pyrimidine has also been shown to inhibit the activity of certain protein kinases, which are involved in the regulation of cell growth and division.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 2-(4-Nonylphenyl)-5-(octyloxy)pyrimidine are diverse and depend on the specific research application. In studies related to inflammation, 2-(4-Nonylphenyl)-5-(octyloxy)pyrimidine has been found to reduce the production of inflammatory cytokines and chemokines, as well as to inhibit the migration of immune cells to sites of inflammation. In studies related to cancer, 2-(4-Nonylphenyl)-5-(octyloxy)pyrimidine has been found to induce apoptosis (programmed cell death) in cancer cells, as well as to inhibit the growth and metastasis of tumors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of 2-(4-Nonylphenyl)-5-(octyloxy)pyrimidine is its potent anti-inflammatory and anti-cancer properties, which make it a valuable tool for studying these disease processes. Additionally, 2-(4-Nonylphenyl)-5-(octyloxy)pyrimidine has been found to have low toxicity and good solubility in a variety of solvents, which makes it easy to work with in lab experiments. However, one of the limitations of 2-(4-Nonylphenyl)-5-(octyloxy)pyrimidine is its relatively high cost, which may limit its widespread use in research.
Direcciones Futuras
There are many potential future directions for research on 2-(4-Nonylphenyl)-5-(octyloxy)pyrimidine. One area of interest is the development of new drug delivery systems that utilize 2-(4-Nonylphenyl)-5-(octyloxy)pyrimidine as a carrier molecule. Another area of interest is the investigation of the potential applications of 2-(4-Nonylphenyl)-5-(octyloxy)pyrimidine in the treatment of other diseases, such as neurodegenerative disorders and cardiovascular disease. Additionally, further studies are needed to fully understand the mechanism of action of 2-(4-Nonylphenyl)-5-(octyloxy)pyrimidine and to optimize its synthesis and purification processes.
Métodos De Síntesis
The synthesis of 2-(4-Nonylphenyl)-5-(octyloxy)pyrimidine involves the reaction of 4-nonylphenol and 5-octyloxy-2-chloropyrimidine in the presence of a base catalyst. The resulting product is then purified through various techniques, including column chromatography and recrystallization. The purity of the final product is crucial for its use in scientific research, and therefore, the synthesis process must be carefully controlled and optimized.
Propiedades
Número CAS |
121640-69-5 |
|---|---|
Nombre del producto |
2-(4-Nonylphenyl)-5-(octyloxy)pyrimidine |
Fórmula molecular |
C27H42N2O |
Peso molecular |
410.6 g/mol |
Nombre IUPAC |
2-(4-nonylphenyl)-5-octoxypyrimidine |
InChI |
InChI=1S/C27H42N2O/c1-3-5-7-9-11-12-14-16-24-17-19-25(20-18-24)27-28-22-26(23-29-27)30-21-15-13-10-8-6-4-2/h17-20,22-23H,3-16,21H2,1-2H3 |
Clave InChI |
KUPMQEUGHMDRFU-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCC1=CC=C(C=C1)C2=NC=C(C=N2)OCCCCCCCC |
SMILES canónico |
CCCCCCCCCC1=CC=C(C=C1)C2=NC=C(C=N2)OCCCCCCCC |
Sinónimos |
2-(4-Nonylphenyl)-5-(octyloxy)-pyrimidine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



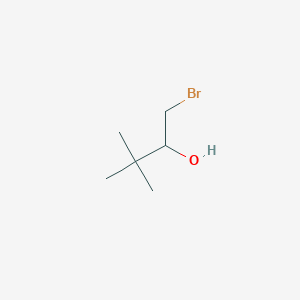
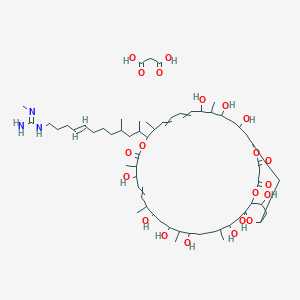
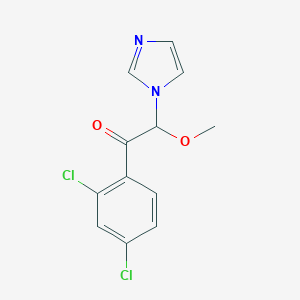

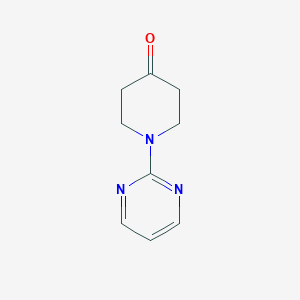
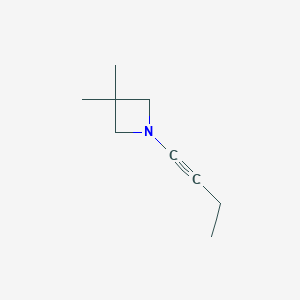
![[1,3]Dioxolan-2-yl-(4-methoxy-phenyl)-methanol](/img/structure/B39178.png)
